molecular formula C24H26N4O4S B6480048 2-[4-(azepane-1-sulfonyl)phenyl]-5-{[(4-methoxyphenyl)methyl]amino}-1,3-oxazole-4-carbonitrile CAS No. 941247-46-7

2-[4-(azepane-1-sulfonyl)phenyl]-5-{[(4-methoxyphenyl)methyl]amino}-1,3-oxazole-4-carbonitrile

Cat. No. B6480048
CAS RN: 941247-46-7
M. Wt: 466.6 g/mol
InChI Key: ZUKANBVAGZHVDU-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a sulfonyl group, an azepane ring, a phenyl ring, an oxazole ring, and a nitrile group. These groups could potentially contribute to the compound’s reactivity and properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For instance, the azepane ring might be formed via a cyclization reaction, while the sulfonyl group could be introduced via a sulfonation reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The azepane ring is a seven-membered ring with nitrogen, which can create some strain in the molecule .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its various functional groups. For example, the nitrile group could undergo hydrolysis to form a carboxylic acid, while the sulfonyl group could participate in substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and functional groups. For example, the presence of a nitrile group could increase its polarity, affecting its solubility and boiling point .

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. It is known that many bioactive aromatic compounds, including those containing the indole nucleus, bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

It is known that benzene, a component of the compound, can undergo electrophilic aromatic substitution . This involves the electrophile forming a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring . This mechanism could potentially be involved in the compound’s interaction with its targets.

Biochemical Pathways

It is known that indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect a wide range of biochemical pathways.

Result of Action

Given the wide range of biological activities possessed by indole derivatives , the compound could potentially have a variety of effects at the molecular and cellular level.

properties

IUPAC Name

2-[4-(azepan-1-ylsulfonyl)phenyl]-5-[(4-methoxyphenyl)methylamino]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O4S/c1-31-20-10-6-18(7-11-20)17-26-24-22(16-25)27-23(32-24)19-8-12-21(13-9-19)33(29,30)28-14-4-2-3-5-15-28/h6-13,26H,2-5,14-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUKANBVAGZHVDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=C(N=C(O2)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(Azepane-1-sulfonyl)phenyl]-5-{[(4-methoxyphenyl)methyl]amino}-1,3-oxazole-4-carbonitrile

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